molecular formula C11H11BrO B151632 (4-(Bromomethyl)phenyl)(cyclopropyl)methanone CAS No. 35981-66-9

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Cat. No. B151632
CAS RN: 35981-66-9
M. Wt: 239.11 g/mol
InChI Key: RWDFDRURELYOOX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenyl)(cyclopropyl)methanone, also known as 4-BMPC, is an organic compound belonging to the class of heterocyclic compounds containing a cyclopropyl group. It is a highly reactive compound, which can be used as a synthetic intermediate in various organic synthesis processes. 4-BMPC has been widely studied due to its potential applications in the development of new drugs, its ability to act as a building block for the synthesis of complex molecules, and its ability to catalyze the formation of new chemical bonds.

Scientific Research Applications

Combinatorial Scaffold Synthesis

An efficient, high-yielding one-pot synthesis method has been developed for 4-substituted cyclopropyl phenyl methanones, which are bound to RAM and WANG resins. This method serves as a platform for generating a wide range of structurally diverse alicyclic compounds, highlighting the utility of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in combinatorial chemistry and scaffold development for potential drug discovery applications (Grover et al., 2004).

Antitubercular and Antimalarial Activities

A series of compounds derived from cyclopropyl phenyl methanones, including this compound, have been synthesized and evaluated for their antitubercular and antimalarial activities. Notably, several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum, indicating the potential of these derivatives in the treatment of tuberculosis and malaria (Bisht et al., 2010); (Ajay et al., 2010).

Antioxidant Properties

Research into derivatives of phenyl cyclopropyl methanones has also revealed potential antioxidant properties. For example, synthesized compounds with bromination and demethylation steps showed effective antioxidant power in vitro, suggesting that modifications of the cyclopropyl phenyl methanone core structure can yield compounds with beneficial antioxidant activity (Çetinkaya et al., 2012).

Green Synthesis Approaches

A green synthesis approach utilizing water-mediated Diels-Alder reactions has been employed to create (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones, showcasing an environmentally friendly method for producing complex structures from simpler cyclopropyl phenyl methanone derivatives. This method emphasizes the adaptability of this compound in sustainable chemistry practices (Thirunarayanan, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H332, H335 . The precautionary statements are P280, P305, P310, P338, P351 .

properties

IUPAC Name

[4-(bromomethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFDRURELYOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262646
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35981-66-9
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2′-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5° C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g) and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2'-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g).and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2'-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

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